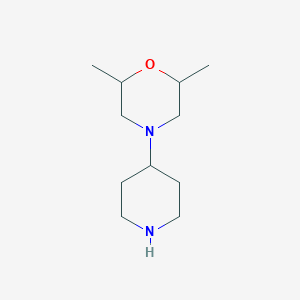
2,6-Dimethyl-4-piperidin-4-yl-morpholine
描述
2,6-Dimethyl-4-piperidin-4-yl-morpholine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Dimethyl-4-piperidin-4-yl-morpholine (DMPM) is an organic compound characterized by its unique structure, which includes a morpholine ring and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 198.31 g/mol. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.
DMPM exhibits chemical behaviors typical of amines and morpholines. It can undergo various reactions such as:
- Alkylation
- Substitution
- Reduction
These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development.
The biological activity of DMPM is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. However, the exact mechanisms remain under investigation.
Biological Activities
Research indicates that DMPM exhibits significant biological activities, particularly in the following areas:
Neuropharmacology
DMPM has been studied for its effects on neurotransmitter systems, suggesting potential implications for central nervous system functions. Its structural analogs have shown promise in modulating neurotransmitter pathways, which could be beneficial for treating neurological disorders.
Antimicrobial Activity
Preliminary studies suggest that DMPM may possess antimicrobial properties. For instance, compounds structurally similar to DMPM have demonstrated antibacterial and antifungal activities against various pathogens. The presence of electron-donating or withdrawing groups on the piperidine ring has been shown to enhance these activities .
Study 1: Neuropharmacological Effects
A study evaluated the neuropharmacological effects of DMPM on rodent models. The results indicated that DMPM administration led to significant alterations in behavior associated with anxiety and depression, suggesting its potential as an anxiolytic agent.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of DMPM against several bacterial strains. The results showed that DMPM inhibited the growth of Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.
Data Table: Biological Activities of DMPM
属性
IUPAC Name |
2,6-dimethyl-4-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJFAYHVMWIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389949, DTXSID801277519 | |
| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551923-15-0, 436099-87-5 | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551923-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















